s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)-
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Overview
Description
s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .
Chemical Reactions Analysis
s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl groups to less chlorinated derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is utilized in the production of herbicides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrases, which are essential for DNA replication . In cancer research, it has been shown to inhibit various protein kinases, leading to the disruption of cell signaling pathways and induction of apoptosis .
Comparison with Similar Compounds
s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- can be compared with other s-triazine derivatives such as:
s-Triazine, 2,4,6-trichloro-: Known for its use in herbicides like atrazine and simazine.
s-Triazine, 2,4,6-triamino-:
s-Triazine, 2,4,6-trihydroxy-:
The uniqueness of s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other s-triazine derivatives.
Properties
Molecular Formula |
C8H7Cl6N3S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-propan-2-ylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C8H7Cl6N3S/c1-3(2)18-6-16-4(7(9,10)11)15-5(17-6)8(12,13)14/h3H,1-2H3 |
InChI Key |
PSQFIKBUPWHRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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